3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Description
This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with halogenated benzamido and aryl amide groups. The structure includes a 5-bromo-2-chlorobenzamido moiety at position 3 of the benzofuran ring and an N-(2-fluorophenyl)carboxamide group at position 2. Structural analogs (discussed below) suggest a focus on optimizing halogen placement and substituent effects for enhanced stability or activity .
Properties
IUPAC Name |
3-[(5-bromo-2-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClFN2O3/c23-12-9-10-15(24)14(11-12)21(28)27-19-13-5-1-4-8-18(13)30-20(19)22(29)26-17-7-3-2-6-16(17)25/h1-11H,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVPXGKCTDADMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the amide and carboxamide groups. Common reagents used in these reactions include brominating agents, chlorinating agents, and fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Ethyl 6-(4-Bromo-3-chlorobenzamido)-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxylate
Structural Differences :
- Core Modifications : A cyclopropyl group at position 5 of the benzofuran ring replaces the hydrogen in the target compound.
- Functional Groups : An ethyl ester (position 3) instead of a carboxamide group.
- Halogen Substitution : The benzamido group has 4-bromo-3-chloro substitution vs. 5-bromo-2-chloro in the target compound.
Implications : - The ethyl ester could increase lipophilicity, affecting membrane permeability compared to the carboxamide .
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
Structural Differences :
- Substituents : A 3-methyl group on the benzofuran core and a sulfone-containing tetrahydrothiophene amide side chain.
- Halogenation : 5-chloro substitution on the benzofuran vs. 5-bromo-2-chloro in the target compound.
Implications : - The 3-methyl group may alter electronic properties, affecting binding affinity to targets .
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
Structural Differences :
- Heterocyclic Side Chain : An oxadiazole ring replaces the fluorophenyl group.
- Halogenation : 5-fluoro substitution on the benzofuran.
Implications : - The oxadiazole group may engage in hydrogen bonding or π-π interactions, influencing target selectivity.
- Reduced halogen bulk (fluoro vs. bromo/chloro) could decrease steric hindrance .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Halogen Effects : Bromo and chloro substituents (as in the target compound) are associated with enhanced binding to hydrophobic pockets in enzymes, while fluoro substituents (e.g., ) may improve bioavailability due to smaller size .
- Side Chain Diversity : Amide vs. ester vs. sulfone groups significantly alter pharmacokinetic profiles. For example, sulfone-containing analogs () show higher solubility but may face faster renal clearance.
- Synthetic Strategies : The synthesis of such compounds often employs coupling reactions (e.g., amide bond formation) and halogenation steps, as seen in .
Biological Activity
The compound 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features include a benzofuran core, which is often associated with various pharmacological activities. The presence of halogen substituents (bromo and chloro) and a fluorophenyl group may enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide have shown promising results against various cancer cell lines.
-
In Vitro Studies :
- The compound was evaluated using the MTT assay against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. Results indicated significant cytotoxicity with calculated IC50 values suggesting potent inhibitory effects on cell viability .
- Morphological changes in treated cells were observed, indicating apoptosis as a mechanism of action.
- Molecular Docking Studies :
Study 1: Anticancer Efficacy
In a study published in 2022, researchers synthesized several benzofuran derivatives and tested their anticancer activity. Among them, compounds with similar structural features to 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide exhibited enhanced activity against A-549 and HeLa cell lines, with some derivatives showing IC50 values below 10 µM .
Study 2: Structure-Activity Relationship (SAR)
A review focusing on benzofuran derivatives emphasized the importance of halogen substitutions in enhancing biological activity. The presence of bromine and chlorine atoms was noted to improve binding affinity to target proteins, which may explain the observed potency of compounds like 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide .
Data Summary Table
| Property/Activity | Findings |
|---|---|
| Molecular Formula | C18H14BrClFNO2 |
| IC50 (A-549) | <10 µM |
| IC50 (HeLa) | <10 µM |
| Mechanism | Apoptosis induction |
| Target Proteins | ERK2, FGFR2 |
| Antimicrobial Activity | Promising against various strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzofuran core followed by sequential coupling of halogenated benzamide and fluorophenyl groups. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions to minimize side reactions .
- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) to isolate intermediates. Final product purity can be confirmed via HPLC (>95%) .
- Reaction optimization : Microwave-assisted synthesis may reduce reaction time and improve yield compared to traditional reflux methods .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR : Analyze and NMR for aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm). The 2-fluorophenyl group shows distinct splitting patterns due to - coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 515.96 (calculated for CHBrClFNO) .
- IR Spectroscopy : Look for amide C=O stretching (~1680 cm) and benzofuran C-O-C vibrations (~1250 cm) .
Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers. Validate solvent compatibility with controls .
- Structural modifications : Introduce hydrophilic groups (e.g., -OH or -COOH) at non-critical positions to enhance solubility without altering bioactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with Cl/Br replaced by F or I and test against target proteins (e.g., kinases or GPCRs). For example, bromine enhances electron-withdrawing effects, potentially increasing binding affinity to hydrophobic pockets .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions between halogen substituents and binding-site residues (e.g., π-π stacking with Phe residues) .
Q. What strategies resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal assays : Validate anticancer activity using both cell viability (MTT) and apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
- Metabolic stability checks : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can the mechanism of action be elucidated for this compound in complex biological systems?
- Methodological Answer :
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify interacting proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map signaling pathways affected by treatment (e.g., MAPK/ERK or PI3K/Akt) .
Q. What methodologies assess the compound’s pharmacokinetic (ADME) properties in preclinical models?
- Methodological Answer :
- Absorption : Caco-2 cell monolayer assays predict intestinal permeability .
- Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
- In vivo PK : Administer intravenously/orally to rodents and measure plasma half-life (t) and bioavailability (F%) .
Q. How can toxicity profiles be systematically evaluated during lead optimization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
